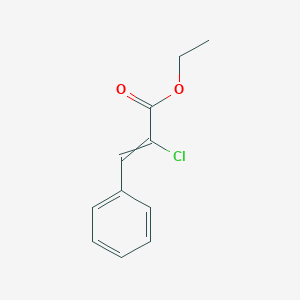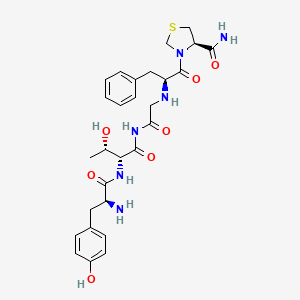
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) is a synthetic analog of enkephalins, which are endogenous opioid peptides involved in regulating nociception (pain sensation) in the body . This compound is designed to mimic the natural enkephalins and bind to the body’s opioid receptors, potentially offering analgesic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) involves a multi-step process. One common method includes the use of a one-pot three-component synthesis involving 2-amino-5-chlorophenol, different aldehydes, and N,N-dimethylformamide (DMF) with glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as nano-catalysis and green chemistry approaches are employed to enhance the efficiency and environmental sustainability of the production process .
化学反应分析
Types of Reactions
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学研究应用
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of thiazolidine derivatives in various chemical reactions.
Biology: Investigated for its potential role in modulating pain sensation and stress response in the body.
Medicine: Explored as a potential analgesic agent due to its ability to bind to opioid receptors.
Industry: Utilized in the synthesis of other bioactive compounds and as a probe in drug design.
作用机制
The mechanism of action of Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) involves binding to the delta and mu opioid receptors in the body . These receptors are G-protein-coupled receptors that mediate the effects of endogenous opioids. Upon binding, the compound activates intracellular signaling pathways that result in analgesic effects and modulation of stress response .
相似化合物的比较
Similar Compounds
Leu-enkephalin: Another endogenous opioid peptide with a similar structure and function.
Met-enkephalin: A naturally occurring enkephalin with a methionine residue.
Thiazolidine derivatives: Compounds with a thiazolidine ring structure, used in various medicinal applications.
Uniqueness
Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) is unique due to its synthetic origin and specific modifications that enhance its stability and binding affinity to opioid receptors . This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
64889-80-1 |
|---|---|
分子式 |
C28H36N6O7S |
分子量 |
600.7 g/mol |
IUPAC 名称 |
(4R)-3-[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-2-oxoethyl]amino]-3-phenylpropanoyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C28H36N6O7S/c1-16(35)24(33-26(39)20(29)11-18-7-9-19(36)10-8-18)27(40)32-23(37)13-31-21(12-17-5-3-2-4-6-17)28(41)34-15-42-14-22(34)25(30)38/h2-10,16,20-22,24,31,35-36H,11-15,29H2,1H3,(H2,30,38)(H,33,39)(H,32,37,40)/t16-,20-,21-,22-,24+/m0/s1 |
InChI 键 |
XWEXYQXVJBTXIE-GURFEQJZSA-N |
手性 SMILES |
C[C@@H]([C@H](C(=O)NC(=O)CN[C@@H](CC1=CC=CC=C1)C(=O)N2CSC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
规范 SMILES |
CC(C(C(=O)NC(=O)CNC(CC1=CC=CC=C1)C(=O)N2CSCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


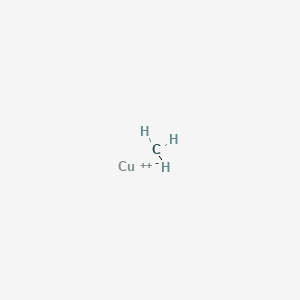
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
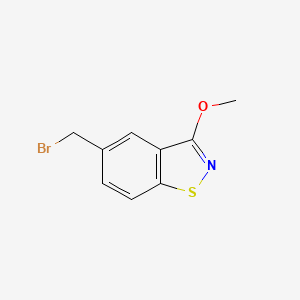
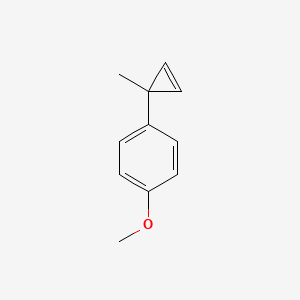
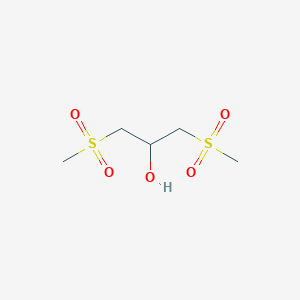
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)
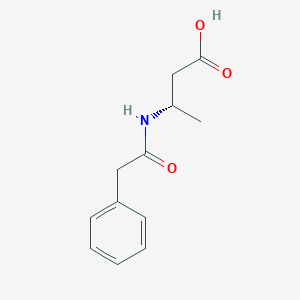

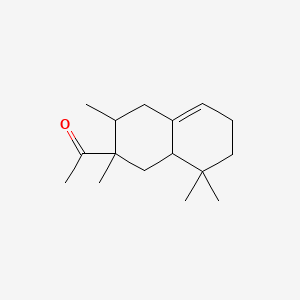
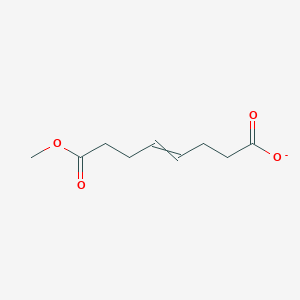
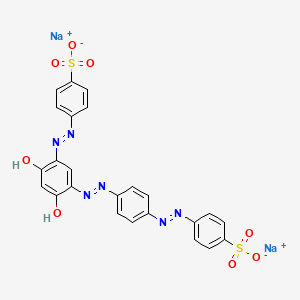
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)

